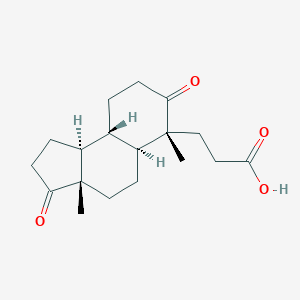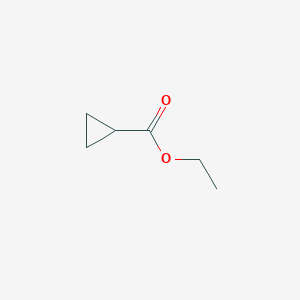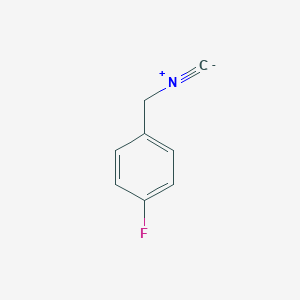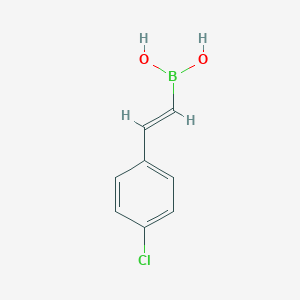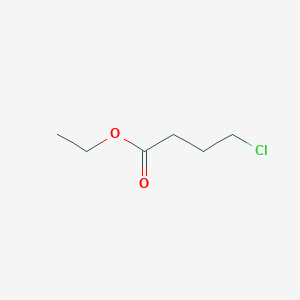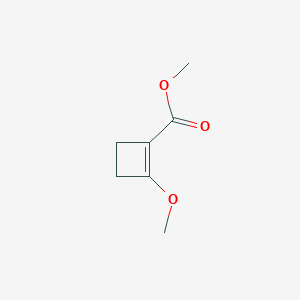
Methyl 2-methoxycyclobutene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxycyclobutene-1-carboxylate is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a cyclic ester that is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of Methyl 2-methoxycyclobutene-1-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and can undergo various reactions, including nucleophilic addition and substitution reactions. Additionally, Methyl 2-methoxycyclobutene-1-carboxylate can undergo ring-opening reactions, which can lead to the formation of various compounds.
生化学的および生理学的効果
The biochemical and physiological effects of Methyl 2-methoxycyclobutene-1-carboxylate are not well studied. However, it is believed that this compound is relatively non-toxic and does not have significant adverse effects on living organisms. Additionally, Methyl 2-methoxycyclobutene-1-carboxylate is not known to have any significant pharmacological effects.
実験室実験の利点と制限
One of the significant advantages of using Methyl 2-methoxycyclobutene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, this compound is relatively stable and can be stored for an extended period, making it ideal for long-term experiments. However, one of the limitations of using Methyl 2-methoxycyclobutene-1-carboxylate is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on Methyl 2-methoxycyclobutene-1-carboxylate. One of the most significant directions is the further study of its mechanism of action. Additionally, there is a need for more research on the potential applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and materials science. Finally, there is a need for more research on the potential environmental impacts of this compound, particularly in the context of its use in agrochemicals.
Conclusion:
In conclusion, Methyl 2-methoxycyclobutene-1-carboxylate is an organic compound with significant potential applications in scientific research. Its relatively simple synthesis method, stability, and non-toxicity make it an ideal building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of Methyl 2-methoxycyclobutene-1-carboxylate can be achieved through several methods, including the Diels-Alder reaction and the ring-closing metathesis reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Methyl 2-methoxycyclobutene-1-carboxylate, the diene is 2-methoxycyclobutene, and the dienophile is methyl acrylate. The reaction is carried out in the presence of a catalyst, typically a Lewis acid such as aluminum chloride.
The ring-closing metathesis reaction involves the reaction of a diene and a vinyl compound to form a cyclic compound. In the case of Methyl 2-methoxycyclobutene-1-carboxylate, the diene is again 2-methoxycyclobutene, and the vinyl compound is methyl vinyl ketone. The reaction is carried out in the presence of a catalyst, typically a transition metal catalyst such as Grubbs' catalyst.
科学的研究の応用
Methyl 2-methoxycyclobutene-1-carboxylate has several potential applications in scientific research. One of the most significant applications is in the synthesis of pharmaceuticals. This compound can be used as a building block in the synthesis of various drugs, including anti-cancer drugs and anti-inflammatory drugs. Additionally, Methyl 2-methoxycyclobutene-1-carboxylate can be used in the synthesis of agrochemicals, such as pesticides and herbicides. It can also be used in the synthesis of materials science, including polymers and resins.
特性
CAS番号 |
152530-94-4 |
|---|---|
製品名 |
Methyl 2-methoxycyclobutene-1-carboxylate |
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
methyl 2-methoxycyclobutene-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6-4-3-5(6)7(8)10-2/h3-4H2,1-2H3 |
InChIキー |
CVQHRGRQEDKNET-UHFFFAOYSA-N |
SMILES |
COC1=C(CC1)C(=O)OC |
正規SMILES |
COC1=C(CC1)C(=O)OC |
同義語 |
1-Cyclobutene-1-carboxylicacid,2-methoxy-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



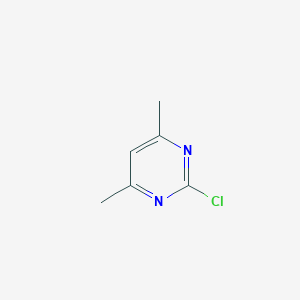
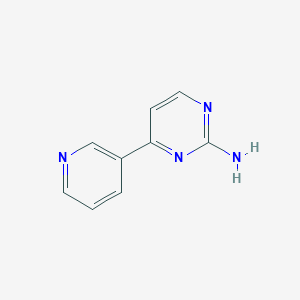
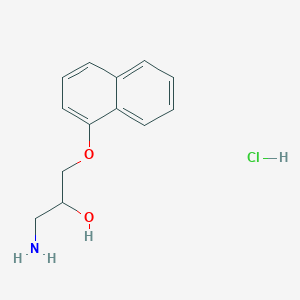
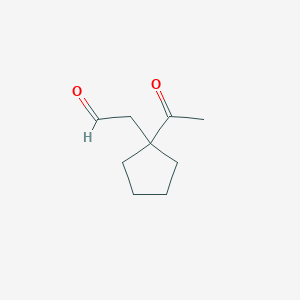
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
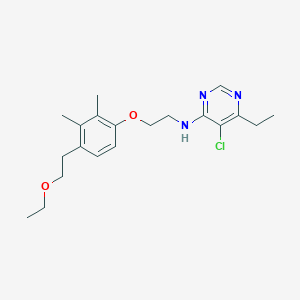
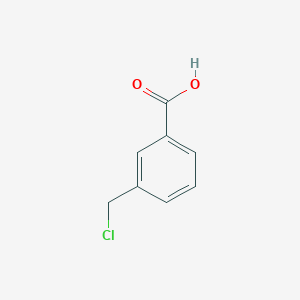
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)
